molecular formula C23H26N4O4S B2967494 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide CAS No. 868212-59-3

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide

Cat. No. B2967494
CAS RN: 868212-59-3
M. Wt: 454.55
InChI Key: CUUVKJBUUPSEOL-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide, also known by its chemical formula C₁₈H₂₁N₅O₄S , is a sulfonamide compound. It exhibits interesting pharmacokinetic properties and has been studied for various applications, including antimicrobial, diuretic, anti-obesity, anticancer, and antiglaucoma effects .


Synthesis Analysis

  • Reaction with Sulfonyl Chlorides : The reduced products (4 and 8) react with various sulfonyl chlorides (5a–g) to yield novel sulfonamides (6a–g and 9a–g) .

Molecular Structure Analysis

The molecular formula of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide is C₁₈H₂₁N₅O₄S . It consists of a benzene ring with a sulfonamide group attached to it, along with a pentoxybenzamide moiety. The specific arrangement of atoms and bonds can be visualized using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HRMS .


Physical And Chemical Properties Analysis

  • IR Spectra Peaks : Notable peaks include 3395 cm⁻¹ (–NH), 3046 cm⁻¹ (Ar–H), 2980 cm⁻¹ (–CH₃), 1606 cm⁻¹ (C=O), 1504 cm⁻¹ (C=C), and 1156 cm⁻¹ (SO₂) .

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-3-4-5-15-31-20-8-6-7-18(16-20)22(28)26-19-9-11-21(12-10-19)32(29,30)27-23-24-14-13-17(2)25-23/h6-14,16H,3-5,15H2,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUVKJBUUPSEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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